molecular formula C27H24Cl3NO7S B613601 Fmoc-4-sulfomethyl-Phe(Tce)-OH CAS No. 1146758-11-3

Fmoc-4-sulfomethyl-Phe(Tce)-OH

Cat. No. B613601
M. Wt: 612.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-sulfomethyl-Phe(Tce)-OH, also known as Fmoc-SM-Phe(Tce)-OH, is a modified amino acid that is used in peptide synthesis. It is a versatile amino acid that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in

Scientific Research Applications

  • Peptide Synthesis : The trichloroethyl (TCE) group, as part of Fmoc-4-sulfomethyl-Phe(Tce)-OH, serves as a protective group for sulfonates in peptide synthesis. This allows for the synthesis of peptides like PSGL-1(43-50), where sulfotyrosine residues are replaced with sulfonomethylphenylalanine, a stable sulfotyrosine mimic (Ali, Hill, & Taylor, 2009).

  • Hydrogel Formation : Fmoc-Phe-OH derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, can form stable and transparent hydrogels. These hydrogels have applications in stabilizing fluorescent silver nanoclusters and changing their morphology (Roy & Banerjee, 2011).

  • Nanotechnology Applications : Fmoc-Phe-OH hydrogels can be used to create hybrid nanomaterials by incorporating and dispersing functionalized single-walled carbon nanotubes, enhancing their thermal stability and conductivity (Roy & Banerjee, 2012).

  • Drug Delivery : Fluorinated Fmoc-Phe derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, have shown potential in the sustained release of antineoplastic drugs. They form hydrogels that can release drugs in a controlled manner, indicating their usefulness in drug delivery applications (Tiwari et al., 2020).

  • Protease Inhibition : Fullerene amino acid derived peptides, including Fmoc-Phe(4-aza-C60)-OH, demonstrate potential as HIV-1 protease inhibitors. This application showcases the versatility of Fmoc-4-sulfomethyl-Phe(Tce)-OH in medicinal chemistry (Strom et al., 2015).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNUQPLTPOHMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-sulfomethyl-Phe(Tce)-OH

Citations

For This Compound
2
Citations
S Roy, L Rangasamy, A Nouar, C Koenig… - …, 2021 - ACS Publications
Using the pioneering concept developed by Jaouen, Brocard, and co-workers on the replacement of an organic moiety of a known drug by a ferrocenyl unit, we developed …
Number of citations: 1 pubs.acs.org
Q Yang, F Zhou, X Tang, J Wang, H Feng… - European Journal of …, 2022 - Elsevier
The combined use of gastrointestinal hormones for treating metabolic diseases is gaining increasing attention. It was documented previously that co-administration of a cholecystokinin …
Number of citations: 8 www.sciencedirect.com

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